molecular formula C27H29N3O4S B11051238 (2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide

(2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide

Cat. No.: B11051238
M. Wt: 491.6 g/mol
InChI Key: XJTZYILOGRLMRX-RMLRFSFXSA-N
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Description

4-HYDROXY-4-METHYL-2-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-N~1~,6-DIPHENYL-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a variety of functional groups, including hydroxyl, methyl, sulfonyl, hydrazono, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-4-METHYL-2-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-N~1~,6-DIPHENYL-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    Formation of the Cyclohexane Core: The cyclohexane ring is constructed through a series of cyclization reactions.

    Introduction of Functional Groups: The hydroxyl, methyl, and phenyl groups are introduced through various substitution reactions.

    Sulfonylation and Hydrazonation: The sulfonyl and hydrazono groups are added using sulfonyl chlorides and hydrazine derivatives under controlled conditions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazono group can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biochemical Studies: Used in studies of enzyme inhibition and protein binding.

Medicine

    Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-HYDROXY-4-METHYL-2-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-N~1~,6-DIPHENYL-1-CYCLOHEXANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-4-METHYL-2-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-N~1~,6-DIPHENYL-1-CYCLOHEXANECARBOXAMIDE: Similar compounds may include other hydrazono derivatives, sulfonyl-containing compounds, and cyclohexanecarboxamide derivatives.

Uniqueness

    Functional Group Diversity: The presence of multiple functional groups in a single molecule makes it unique and versatile for various applications.

    Structural Complexity: The complex structure allows for specific interactions with biological targets, making it a valuable compound in drug design.

Properties

Molecular Formula

C27H29N3O4S

Molecular Weight

491.6 g/mol

IUPAC Name

(2E)-4-hydroxy-4-methyl-2-[(4-methylphenyl)sulfonylhydrazinylidene]-N,6-diphenylcyclohexane-1-carboxamide

InChI

InChI=1S/C27H29N3O4S/c1-19-13-15-22(16-14-19)35(33,34)30-29-24-18-27(2,32)17-23(20-9-5-3-6-10-20)25(24)26(31)28-21-11-7-4-8-12-21/h3-16,23,25,30,32H,17-18H2,1-2H3,(H,28,31)/b29-24+

InChI Key

XJTZYILOGRLMRX-RMLRFSFXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(CC(C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)(C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(CC(C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)(C)O

Origin of Product

United States

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